molecular formula C28H23N3O2S B2516584 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922602-37-7

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2516584
CAS RN: 922602-37-7
M. Wt: 465.57
InChI Key: HJPBHJAKLUZGOR-UHFFFAOYSA-N
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Description

The compound "N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological significance and potential therapeutic applications. Benzamide derivatives are often explored for their medicinal properties, including anti-inflammatory, anticancer, and antitubercular activities .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl component and an amine. In the context of the provided papers, various methods for synthesizing benzamide derivatives have been reported. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another synthesis approach involved the oxidative C–H functionalization using phenyliodine(III) bis(trifluoroacetate) to produce N-(pyridin-2-yl)benzo[d]thiazol-2-amines . These methods highlight the versatility and creativity in the synthesis of benzamide derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. X-ray crystallography, Hirshfeld surface analysis, and DFT calculations are common techniques used to characterize these compounds . For example, the crystal packing of certain antipyrine derivatives was found to be stabilized by a combination of hydrogen bonds and π-interactions . These structural analyses are crucial for understanding the intermolecular interactions that contribute to the stability and reactivity of the compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidative cyclization and coordination with metal ions. For instance, the synthesis of [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives involved the oxidation and cyclization of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives . The resulting compounds were able to coordinate with copper(II) ions to form stable complexes. These reactions demonstrate the chemical versatility of benzamide derivatives and their potential to form complex structures with biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. The biological evaluation of these compounds often involves screening against various enzymes and receptors to determine their inhibitory potential . Additionally, the cytotoxic activity against cancer cell lines is a common measure of their potential as anticancer agents . These properties are essential for the development of benzamide derivatives as therapeutic agents.

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Research led by Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds demonstrated excellent kinase selectivity and efficacy in vivo in human lung and colon carcinoma models Borzilleri et al., 2006.

Antifungal Effects

Jafar et al. (2017) studied the antifungal effects of certain derivatives, including a compound similar to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide, against fungi like Aspergillus terreus and Aspergillus niger. They found that these compounds exhibited significant antifungal activity Jafar et al., 2017.

Synthesis and Characterization for Antimicrobial Activity

Patel and Patel (2015) synthesized a series of heterocyclic compounds, including derivatives similar to the compound , and studied their antibacterial and antifungal activities against various pathogens Patel & Patel, 2015.

Synthesis for Antimicrobial Agents

Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity against bacterial and fungal strains. Some molecules showed potency exceeding reference drugs Bikobo et al., 2017.

Anticancer Activity

Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of a compound structurally similar to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide and studied their fluorescence properties and in vitro cytotoxicity in human breast cancer cells Vellaiswamy & Ramaswamy, 2017.

Mechanism of Action

While the exact mechanism of action for this compound is not available, thiazole derivatives are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Future Directions

Thiazole derivatives, such as “N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide”, represent a promising area of research due to their wide range of biological activities . Future research could focus on exploring the potential applications of these compounds in treating various diseases, including bacterial infections and cancer .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-19-10-15-25-26(20(19)2)30-28(34-25)31(18-21-7-6-16-29-17-21)27(32)22-11-13-24(14-12-22)33-23-8-4-3-5-9-23/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPBHJAKLUZGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

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